Tert-butyl 2-(4-hydroxyoxan-4-yl)acetate
Description
Tert-butyl 2-(4-hydroxyoxan-4-yl)acetate is an ester derivative featuring a tert-butyl group linked to an acetate moiety, which is further substituted with a 4-hydroxytetrahydro-2H-pyran-4-yl (4-hydroxyoxan-4-yl) group. This compound’s structure combines a lipophilic tert-butyl group with a polar hydroxyl-containing tetrahydropyran ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxyoxan-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(2,3)15-9(12)8-11(13)4-6-14-7-5-11/h13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOYIOPGMZLIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1(CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Hydroxyalkoxy-Substituted Analogs
Example Compound :
- tert-Butyl 2-(4-hydroxybutoxy)acetate (CAS: 475086-57-8)
- Molecular Formula : C₁₀H₂₀O₄
- Molecular Weight : 204.26 g/mol
- Substituent : Linear 4-hydroxybutoxy chain.
- Key Differences :
- The linear hydroxyalkoxy group enhances solubility in polar solvents compared to the cyclic 4-hydroxyoxan-4-yl group.
- Applications include use as a synthetic intermediate for drug delivery systems due to its hydrolytic stability .
Aromatic-Substituted Analogs
Example Compounds :
1. tert-Butyl 2-(4-bromophenyl)acetate (CAS: 33155-58-7)
- Molecular Formula : C₁₂H₁₅BrO₂
- Molecular Weight : 271.15 g/mol
- Substituent : 4-Bromophenyl group.
- Key Properties :
- Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
- Used in synthesizing glucagon receptor antagonists .
tert-Butyl 2-(4-formylphenoxy)acetate (CAS: 276884-77-6) Molecular Formula: C₁₃H₁₆O₄ Molecular Weight: 236.27 g/mol Substituent: 4-Formylphenoxy group. Safety: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Comparison :
Heterocyclic-Substituted Analogs
Example Compounds: 1. tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate - Molecular Formula: C₁₈H₁₈N₂O₄S - Molecular Weight: 370.41 g/mol - Substituent: Pyridinylsulfonyl and 4-cyanophenyl groups. - Structural Insights: - Crystal structure reveals intramolecular hydrogen bonds (C–H⋯O) and π-π stacking interactions, stabilizing the molecule . - Applications: Explored for antimicrobial and anti-inflammatory activities due to nitrogen-rich heterocycles .
tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 125971-94-0) Similarity Score: 1.00 (structural similarity to parent compound) Substituent: 1,3-dioxane ring with cyanomethyl group. Key Properties:
Comparison :
- The 4-hydroxyoxan-4-yl group’s cyclic ether and hydroxyl group may confer similar metabolic stability but with distinct hydrogen-bonding capabilities compared to dioxane derivatives.
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